![molecular formula C24H20F3N5O3S B1193124 3-{5-[(3-aminopropyl)carbamoyl]thiophen-2-yl}-5-{4-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-1-yl}benzoic acid](/img/structure/B1193124.png)
3-{5-[(3-aminopropyl)carbamoyl]thiophen-2-yl}-5-{4-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-1-yl}benzoic acid
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Overview
Description
MRS4458 is a potent P2Y14 Receptor inhibitor.
Scientific Research Applications
Synthesis and Evaluation of Triazolylindole Derivatives
A study by Singh and Vedi (2014) involved the synthesis of novel triazolylindole derivatives, which included compounds structurally related to 3-{5-[(3-aminopropyl)carbamoyl]thiophen-2-yl}-5-{4-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-1-yl}benzoic acid. These compounds were evaluated for their antifungal activity, highlighting the potential pharmaceutical applications of such compounds (Singh & Vedi, 2014).
Synthesis of 1,2,3-Triazole Compounds from 4-Amino Benzoic Acid
Al-Smaisim's 2010 study focused on synthesizing 1,2,3-triazole compounds derived from 4-aminobenzoic acid, a process that is relevant to the synthesis of compounds like 3-{5-[(3-aminopropyl)carbamoyl]thiophen-2-yl}-5-{4-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-1-yl}benzoic acid. The study detailed the methods and applications of these compounds in pharmaceutical and chemical research (Al-Smaisim, 2010).
Secondary Interactions and Structure-Activity-Relationship of Benzoic Acids
Dinesh (2013) analyzed two benzoic acids structurally similar to the compound , focusing on their crystal structures and structure-activity relationships. The study provided insights into how modifications in the molecular structure can influence biological activity, which is crucial for the development of new pharmaceutical agents (Dinesh, 2013).
Transformation of 1,2,3-Triazole and its Derivatives
Albert's research in 1970 explored the transformation of 4-amino-1,2,3-triazole derivatives under different conditions. This research is pertinent to understanding the chemical behavior and potential applications of compounds like 3-{5-[(3-aminopropyl)carbamoyl]thiophen-2-yl}-5-{4-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-1-yl}benzoic acid in various environments (Albert, 1970).
properties
Product Name |
3-{5-[(3-aminopropyl)carbamoyl]thiophen-2-yl}-5-{4-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-1-yl}benzoic acid |
---|---|
Molecular Formula |
C24H20F3N5O3S |
Molecular Weight |
515.5112 |
IUPAC Name |
3-(5-((3-Aminopropyl)carbamoyl)thiophen-2-yl)-5-(4-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-1-yl)benzoic Acid |
InChI |
InChI=1S/C24H20F3N5O3S/c25-24(26,27)17-4-2-14(3-5-17)19-13-32(31-30-19)18-11-15(10-16(12-18)23(34)35)20-6-7-21(36-20)22(33)29-9-1-8-28/h2-7,10-13H,1,8-9,28H2,(H,29,33)(H,34,35) |
InChI Key |
VYXSDIPOJBFWHQ-UHFFFAOYSA-N |
SMILES |
O=C(O)C1=CC(N2N=NC(C3=CC=C(C(F)(F)F)C=C3)=C2)=CC(C4=CC=C(C(NCCCN)=O)S4)=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
MRS4458; MRS-4458; MRS 4458; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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